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Metabolism of Lorlatinib: Pathways and Enzymes

In vitro and clinical studies have established that lorlatinib undergoes extensive metabolism, primarily in the

liver. The table below summarizes the key enzymes involved.

Enzyme System Primary Role Contributing Enzymes

Cytochrome P450 (CYP) Primary Phase I
Metabolism

CYP3A4 (main), CYP2C8, CYP2C19,
CYP3A5 (minor contributions) [1] [2] [3].

Uridine 5'-diphospho-
glucuronosyltransferase (UGT)

Primary Phase II
Metabolism

UGT1A4 (main), UGT1A3 (minor
contribution) [1] [2].

The major circulating human metabolite is PF-06895751 (M8), a benzoic acid derivative formed from the

oxidative cleavage of lorlatinib's amide and aromatic ether bonds. This metabolite is considered

pharmacologically inactive [4] [1] [2].

Quantitative In Vitro Metabolism Data
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The following table summarizes key quantitative findings from an in vitro study that directly investigated

lorlatinib's metabolism using liver microsomes.

Parameter /
Finding

Human Liver Microsomes (HLM) Rat Liver Microsomes (RLM)

Primary
Metabolizing
Enzyme

CYP3A4 [3] CYP3A4 [3]

Metabolic
Kinetics

Distinct kinetic parameters were observed,

differing from those in RLM [3].

Distinct kinetic parameters were

observed, differing from those in
HLM [3].

Key Implication Significant interspecies differences highlight
the need for caution when extrapolating

preclinical rat data to humans [3].

Experimental Protocol for Microsomal Stability Assays

For researchers looking to conduct these studies, here is a generalized workflow and protocol for assessing

metabolic stability using liver microsomes.

Detailed Protocol Steps

Preparation

Microsomes: Thaw liver microsomes (human or species-specific) slowly on ice. A common
working concentration is 0.5 mg/mL [5] [6].

Test Compound: Prepare a stock solution of lorlatinib. A standard final concentration in the
incubation is 1 µM. Keep the final concentration of organic solvent (e.g., DMSO, acetonitrile)

below 1% to avoid inhibiting enzyme activity [5] [6].
Cofactor: Prepare a 1 mM NADPH solution in phosphate buffer to initiate the CYP450-

mediated reaction [5].

Incubation
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Combine microsomes, test compound, and 100 mM phosphate buffer (pH 7.4) in a tube. Pre-

incubate the mixture for about 5 minutes in a water bath at 37°C with gentle agitation [6].
Start the metabolic reaction by adding the NADPH cofactor.

At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot from
the incubation mixture [5].

Termination and Analysis

Immediately stop the reaction at each time point by adding a cold organic solvent like
acetonitrile, which also precipitates proteins [6].

Vortex the samples and centrifuge them to pellet the protein.
Analyze the supernatant using LC-MS/MS or UPLC-MS/MS to quantify the amount of parent

lorlatinib remaining at each time point [5] [3].

Data Processing and Interpretation

Plot the natural logarithm of the percentage of parent compound remaining against time. The

slope of the linear phase is used to calculate the in vitro half-life (t₁/₂) [7].
Intrinsic clearance (CLᵢₙₜ) can be calculated using the formula: CLᵢₙₜ = (Volume of incubation /
mg of protein) × (ln2 / t₁/₂) [7].
Controls are crucial: Always include a negative control without NADPH to account for non-

enzymatic degradation, and use positive control compounds with known rapid and low
clearance (e.g., verapamil and diazepam) to validate the system [5].

Important Experimental Considerations

UGT Activity: To study UGT-mediated Phase II metabolism specifically, the incubation system must

be supplemented with additional cofactors: 5 mM UDPGA, 50 µg/mg alamethicin (a pore-forming
agent), and 1 mM MgCl₂ [6].

Limitations of Microsomes: While microsomes are rich in CYP450 and some UGT enzymes, they
lack other metabolic pathways present in intact hepatocytes (e.g., those involving aldehyde oxidase)

and do not contain drug transporters. This can sometimes lead to an under-prediction of in vivo
clearance [7] [5].

Clinical and Preclinical Correlations

The in vitro findings are consistent with observations in both clinical and preclinical in vivo studies:
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Autoinduction: After multiple doses in humans, lorlatinib demonstrates autoinduction—it induces its

own metabolism by activating CYP3A4. This is evidenced by an increase in its oral clearance from 11
L/h (single dose) to 18 L/h (at steady state) [4] [2].

Drug-Drug Interactions (DDIs): As a moderate inducer of CYP3A4, lorlatinib can increase the
metabolism and reduce the efficacy of other drugs that are CYP3A4 substrates [4] [1]. Conversely,

strong CYP3A4 inhibitors (e.g., itraconazole) can increase lorlatinib exposure, while strong inducers
(e.g., rifampicin) can drastically reduce it, which is a contraindication due to the risk of hepatotoxicity

[8] [3].
Interspecies Differences: The in vitro data showing different kinetics between Human and Rat Liver

Microsomes align with in vivo rat studies, where lorlatinib showed low oral bioavailability (8.6%),
extensive first-pass metabolism, and nonlinear pharmacokinetics [3].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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